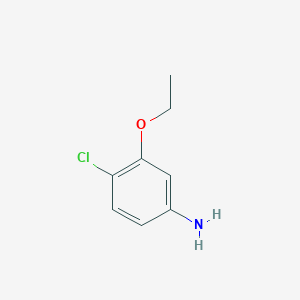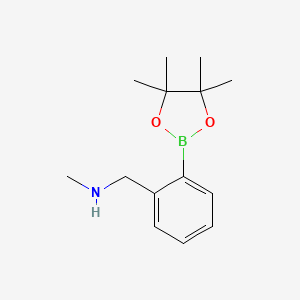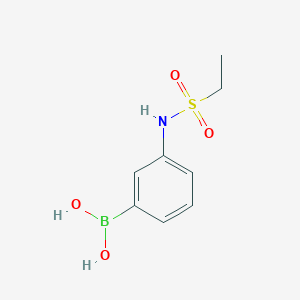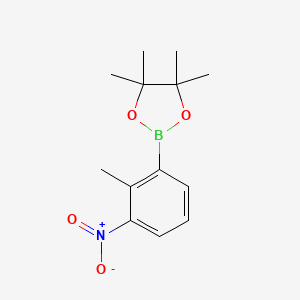
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride
Vue d'ensemble
Description
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride, also known as EPPC hydrochloride, is a chemical compound that has drawn significant attention in scientific research. It has a molecular formula of C14H16ClN3O2 .
Molecular Structure Analysis
The molecular structure of 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride is represented by the molecular formula C14H16ClN3O2 . The average mass is 293.749 Da and the monoisotopic mass is 293.093109 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride are not detailed in the search results, similar compounds have been used in nickel-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride are not fully detailed in the search results. It is known that the compound has a molecular formula of C14H16ClN3O2 .Applications De Recherche Scientifique
Metabolic Pathways and Toxicity : Research on the metabolism of pyridine compounds in rats has shown that metabolites of pyridine may play a significant role in the compound's toxic actions. For instance, a study by Carlson (1996) compared the hepatotoxicity and nephrotoxicity of pyridine and its various metabolites, finding that certain metabolites could induce significant hepatotoxicity and effectively induce xenobiotic metabolism in rat liver Carlson, G. (1996). Toxicology letters.
Enzyme Induction : Another study by Murray et al. (1997) evaluated the induction of cytochrome P450 enzymes in rat liver by isomeric picoline N-oxides, which are oxidized metabolites of methylpyridines. The study found that certain isomers were effective inducers of specific cytochrome P450 enzymes, suggesting a potential for pyridine derivatives to influence drug metabolism and detoxification processes Murray, M., Sefton, R., Martini, R., & Butler, A. (1997). Toxicology letters.
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c1-2-18-11-3-5-12(6-4-11)19-13-9-10(14(15)16)7-8-17-13;/h3-9H,2H2,1H3,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMGYLPUSQNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride | |
CAS RN |
1221724-05-5 | |
| Record name | 4-Pyridinecarboximidamide, 2-(4-ethoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)

![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)








